molecular formula C11H13BrO2 B13877981 Benzeneacetic acid, alpha-bromo-3-methyl-, ethyl ester CAS No. 37051-40-4

Benzeneacetic acid, alpha-bromo-3-methyl-, ethyl ester

Cat. No.: B13877981
CAS No.: 37051-40-4
M. Wt: 257.12 g/mol
InChI Key: SDOQCQLHBSAEOJ-UHFFFAOYSA-N
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Description

Benzeneacetic acid, alpha-bromo-3-methyl-, ethyl ester: is an organic compound with the molecular formula C11H13BrO2 It is a derivative of benzeneacetic acid, where the alpha position is substituted with a bromine atom and a methyl group, and the carboxylic acid is esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, alpha-bromo-3-methyl-, ethyl ester typically involves the bromination of benzeneacetic acid derivatives followed by esterification. One common method includes:

    Bromination: Benzeneacetic acid is reacted with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) to introduce the bromine atom at the alpha position.

    Esterification: The resulting alpha-bromo benzeneacetic acid is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, alpha-bromo-3-methyl-, ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding methyl benzeneacetic acid ester.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of alpha-substituted benzeneacetic acid esters.

    Reduction: Formation of methyl benzeneacetic acid ester.

    Oxidation: Formation of benzeneacetic acid derivatives.

Scientific Research Applications

Benzeneacetic acid, alpha-bromo-3-methyl-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha-bromo-3-methyl-, ethyl ester involves its interaction with nucleophiles due to the presence of the electrophilic bromine atom. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups. This reactivity is exploited in various synthetic applications to introduce different substituents at the alpha position of benzeneacetic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetic acid, alpha-bromo-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    Benzeneacetic acid, alpha-chloro-3-methyl-, ethyl ester: Similar structure but with a chlorine atom instead of a bromine atom.

    Benzeneacetic acid, alpha-bromo-, ethyl ester: Similar structure but without the methyl group.

Uniqueness

Benzeneacetic acid, alpha-bromo-3-methyl-, ethyl ester is unique due to the presence of both a bromine atom and a methyl group at the alpha position, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

37051-40-4

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

ethyl 2-bromo-2-(3-methylphenyl)acetate

InChI

InChI=1S/C11H13BrO2/c1-3-14-11(13)10(12)9-6-4-5-8(2)7-9/h4-7,10H,3H2,1-2H3

InChI Key

SDOQCQLHBSAEOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC(=C1)C)Br

Origin of Product

United States

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